N-Acetylputrescine hydrochloride

Parkinson's disease biomarkers Cerebrospinal fluid metabolomics Polyamine profiling

Researchers developing LC-MS/MS polyamine biomarker panels face a critical gap: generic putrescine substitution invalidates cross-study comparisons due to fundamentally distinct enzymatic pathways (MAO vs. DAO) and opposite pathophysiological responses. This product resolves that. • 39% CSF elevation in Parkinson's disease-the highest among all measured polyamines; correlates with MAO-B inhibitor therapy (p<0.0001) • 4.6-fold diagnostic sensitivity improvement for high-grade IPMN when combined with CA19-9 (p<0.001) • Categorical negative control: the only polyamine/acetylpolyamine that fails to induce vasodilation Supplied with full analytical documentation for immediate quantitative deployment.

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
CAS No. 18233-70-0
Cat. No. B100475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylputrescine hydrochloride
CAS18233-70-0
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCN.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-2-4-7;/h2-5,7H2,1H3,(H,8,9);1H
InChIKeyXBECFEJUQZXMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylputrescine Hydrochloride: Overview


N-Acetylputrescine hydrochloride (CAS 18233-70-0) is the hydrochloride salt of N-acetylputrescine (N¹-acetylputrescine, monoacetylputrescine), a monoacetylated derivative of the primary diamine putrescine with molecular formula C₆H₁₅ClN₂O and molecular weight 166.65 g/mol [1]. As the most abundant urinary polyamine in both healthy individuals and leukemia patients, this compound occupies a central position in the polyamine metabolic network [2]. The N-acetylation, catalyzed by diamine N-acetyltransferase (SAT1), reduces the positive charge density of putrescine and fundamentally alters its biochemical and physiological properties compared to its non-acetylated parent and higher polyamines such as spermidine and spermine [3].

Polyamine pathway studies Acetylated derivative for MAO vs DAO substrate differentiation
Metabolomics biomarker discovery Most abundant urinary polyamine; CSF and urine profiling standard
Plant defense signaling Substrate competition at NATA1 branch point for H₂O₂ modulation

N-Acetylputrescine Hydrochloride: Substitution Risks


Generic substitution of N-acetylputrescine hydrochloride with putrescine or other polyamine analogs introduces uncontrolled experimental variables and invalidates cross-study comparisons. The N-acetylation of putrescine fundamentally alters substrate specificity: putrescine serves as a substrate for diamine oxidase (DAO), whereas N-acetylputrescine is oxidatively deaminated by monoamine oxidase (MAO), producing N-acetyl-γ-aminobutyrate via a distinct degradative pathway [1]. In functional assays, N-acetylputrescine exhibits a categorical functional distinction from all other polyamines and acetylpolyamines—it is the only compound in this class that fails to produce concentration-dependent vascular smooth muscle relaxation [2]. In pathological contexts, putrescine and N-acetylputrescine demonstrate directionally opposite responses: in preeclampsia and fetal growth restriction, putrescine levels are elevated while N-acetylputrescine levels are decreased relative to controls [3]. In Parkinson‘s disease cerebrospinal fluid, N-acetylputrescine exhibits the highest elevation (39%) among all polyamines measured, exceeding putrescine (22%), N-acetylspermidine (19%), and cadaverine (32%) [4]. These quantifiable, directionally distinct, and functionally divergent properties make generic substitution scientifically indefensible.

Oxidative pathway mismatch
N-Acetylputrescine is deaminated by MAO, not DAO; substitution with putrescine shifts metabolite fate
Functional null phenotype
Only polyamine lacking vasorelaxation; using other polyamines may confound vascular assays
Opposite pathological regulation
In pregnancy complications, putrescine increases while N-acetylputrescine decreases; substitution may invert biomarker direction

N-Acetylputrescine Hydrochloride: Evidence Guide


Parkinson's Disease CSF Elevation

In a PPMI cohort cerebrospinal fluid (CSF) metabolomics analysis of 640 subjects, N-acetylputrescine demonstrated the highest percentage elevation in Parkinson's disease patients compared to unaffected controls among all measured polyamines [1]. This differential elevation magnitude provides quantitative justification for selecting N-acetylputrescine over other polyamines in PD biomarker panel development. The elevation was also independently confirmed in the BIOFIND cohort analysis [1].

CSF Elevation in PD
Head-to-head
39% elevation vs control, highest among polyamines (putrescine 22%, cadaverine 32%, N-acetylspermidine 19%)
Supports N-acetylputrescine as lead research biomarker in PD polyamine panels
PPMI cohort (n=640), LC-MS CSF analysis
Parkinson's disease biomarkers Cerebrospinal fluid metabolomics Polyamine profiling

Absence of Vascular Smooth Muscle Relaxation

In a systematic comparison using rabbit aortic ring preparations, all tested polyamines and acetylpolyamines produced concentration-dependent relaxation with defined potency rankings—except for N-acetylputrescine, which exhibited a categorical functional null phenotype [1]. This functional knockout property is unique within the polyamine/acetylpolyamine class and provides a clean experimental tool for mechanistic dissection of polyamine-mediated vasodilation pathways.

Vascular Relaxation Null
Head-to-head
Categorical absence of relaxation vs all other polyamines and acetylpolyamines tested
Defines compound as negative control for polyamine vasodilation research
Rabbit aortic ring model, phenylephrine precontracted
Vascular pharmacology Polyamine physiology Smooth muscle contraction

Opposite Changes in Pregnancy Complications

In a study comparing urine polyamine profiles across 73 pregnant women (22 preeclampsia, 30 fetal growth restriction, 21 controls), putrescine and its acetylated derivative N-acetylputrescine demonstrated statistically significant but directionally opposite changes [1]. This divergent response provides differential diagnostic value that generic putrescine alone cannot supply.

Opposite Regulation in PE/FGR
Head-to-head
N-acetylputrescine decreased; putrescine increased (p=0.05) in preeclampsia and fetal growth restriction
Enables orthogonal biomarker signals for obstetric research models
Urine LC-MS, 73 pregnant women
Obstetric biomarkers Preeclampsia diagnostics Fetal growth restriction

Diagnostic Sensitivity in Pancreatic Cancer Precursors

In a metabolomic analysis of cystic fluid from 125 patients with intraductal papillary mucinous neoplasms (IPMN), the addition of a polyamine panel including N-acetylputrescine to the standard biomarker CA19-9 dramatically improved diagnostic sensitivity for detecting high-grade dysplasia or IPMN with associated pancreatic ductal adenocarcinoma [1].

IPMN Cyst Fluid Sensitivity
Head-to-head
Panel including N-acetylputrescine increased sensitivity from 11.9% (CA19-9 alone) to 54.8%
Supports polyamine panel for research risk stratification in IPMN
Cyst fluid metabolomics, 125 IPMN patients
Pancreatic cancer biomarkers IPMN risk stratification Polyamine metabolomics

Substrate Competition in Plant Defense

In Arabidopsis thaliana, the N-ACETYLTRANSFERASE ACTIVITY1 (NATA1) enzyme catalyzes the acetylation of putrescine to N-acetylputrescine, directly competing with spermidine synthase for the common substrate putrescine [1]. This metabolic branch point creates a regulatory node where N-acetylputrescine production reduces the pool of putrescine available for spermidine and spermine biosynthesis.

Putrescine Acetylation Branch
Class-level
NATA1 diverts putrescine to N-acetylputrescine, reducing H₂O₂ production and defense suppression
Tool for metabolic flux analysis in plant-pathogen research
Arabidopsis-Pseudomonas model; class-level inference
Plant polyamine metabolism Pathogen defense regulation Substrate competition

N-Acetylputrescine Hydrochloride: Application Scenarios


Parkinson's Disease Biomarker Panel and MAO-B Monitoring

Based on the 39% elevation in Parkinson's disease CSF—the highest among all measured polyamines [1]—N-acetylputrescine hydrochloride should be prioritized as a primary biomarker candidate for PD diagnostic panel development. The compound shows particular utility in pharmacodynamic monitoring of MAO-B inhibitor therapy, as its elevation correlates significantly with MAO-B inhibitor use (p<0.0001 in both PPMI and BIOFIND cohorts) [1]. Researchers developing LC-MS/MS-based polyamine profiling methods for PD biomarker studies should include N-acetylputrescine as an essential analyte due to its superior effect size and drug-response correlation.

Negative Control for Vascular Smooth Muscle Studies

Given the categorical functional distinction that N-acetylputrescine is the only polyamine/acetylpolyamine that fails to produce concentration-dependent vascular smooth muscle relaxation [2], this compound serves as an essential negative control in experiments investigating polyamine-induced vasodilation mechanisms, calcium channel modulation, and endothelium-independent relaxation pathways. Researchers studying the structure-activity relationships of polyamines on vascular tone should include N-acetylputrescine to establish the critical role of specific charge distribution and acetylation patterns in mediating relaxation responses.

Pancreatic Cancer Precursor Risk Stratification in Cystic Fluid

The 4.6-fold improvement in diagnostic sensitivity (11.9% to 54.8%, p<0.001) achieved by adding N-acetylputrescine to CA19-9 for detecting high-grade IPMN or IPMN with PDAC [3] validates the inclusion of this compound in clinical metabolomics panels for pancreatic cyst fluid analysis. Research laboratories and clinical diagnostic developers should prioritize N-acetylputrescine as a key component of polyamine biomarker panels for IPMN risk stratification, particularly given that polyamine biosynthesis and catabolism was identified as the top perturbed metabolic pathway (FDR-adjusted p<0.0001) in these lesions [3].

Metabolic Flux Analysis in Plant-Pathogen Interactions

The demonstrated competition between NATA1-mediated putrescine acetylation and spermidine synthase for the common substrate putrescine [4] establishes N-acetylputrescine as a critical tool for studying metabolic flux regulation in plant defense responses. Researchers investigating pathogen-induced polyamine metabolism, jasmonic acid/coronatine signaling pathways, or the role of polyamine oxidases in H₂O₂-mediated antimicrobial defense should use N-acetylputrescine as both an analytical standard and an experimental treatment to dissect the regulatory roles of putrescine acetylation in modulating defense outcomes.

Application
Selection Property
Validation Focus
PD biomarker research panel
Polyamine CSF metabolomic profile
Differential elevation vs other polyamines
Polyamine vasodilation mechanism studies
Functional null phenotype
Absence of relaxation in aortic ring assay
Pancreatic cyst fluid risk research
Sensitivity gain in polyamine panel
Detection improvement over single marker
Plant defense signaling studies
Substrate competition at NATA1 branch
H₂O₂ accumulation modulation

Technical Documentation Hub

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36 linked technical documents
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